![molecular formula C6H6N4S B093558 6-Mercapto-9-methylpurin CAS No. 1006-20-8](/img/structure/B93558.png)
6-Mercapto-9-methylpurin
Übersicht
Beschreibung
6-Mercapto-9-methylpurine is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. It is closely related to the naturally occurring purines found in DNA and RNA. As a derivative, it has been studied for its potential in various applications, including its role as an antimetabolite in the treatment of cancer and autoimmune diseases .
Synthesis Analysis
The synthesis of 6-mercaptopurine derivatives, including 6-methylpurines, can be achieved through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate. This process is efficient and does not require metal catalysts or ligands . Additionally, 6-mercaptopurine can be transformed into its ribonucleotide form, 6-mercaptopurin-9-yl, by the action of 5-phosphoribosyl transferase .
Molecular Structure Analysis
The molecular structure of 6-methylmercaptopurine has been determined through X-ray crystallography. It crystallizes in the N(9)-H tautomer form, which is different from the N(7)-H tautomer form found in crystals of 6-mercaptopurine. The sulfur atoms in 6-methylmercaptopurine do not act as hydrogen-bond acceptors in the crystal structures, which is a notable difference from other thiopurines .
Chemical Reactions Analysis
6-Mercaptopurine undergoes extensive metabolism to exert its cytotoxic action. It is converted into various metabolites, including methylthio-IMP, which inhibits purine synthesis de novo . The methylation of 6-mercaptopurine is catalyzed by thiopurine S-methyltransferase, and this reaction has been studied using quantum mechanical/molecular mechanical molecular dynamics simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-mercaptopurine and its derivatives are influenced by their molecular structure. For instance, the presence of a methyl group on the sulfur atom of 6-methylmercaptopurine affects its hydrogen bonding capabilities within crystal structures . The drug's metabolism also leads to the formation of various metabolites with different physical properties, such as 6-methylmercapto-8-hydroxypurine, which has been detected in plasma during high-dose infusions .
Wissenschaftliche Forschungsanwendungen
Antikrebsaktivität
6-Mercapto-9-methylpurin hat nachweislich eine Antikrebsaktivität. Es ist der erste Inhibitor des aktiven Metaboliten, der nachweislich Krebszellen unterdrückt . Derivate von this compound wurden synthetisiert und ihre Antikrebsaktivitäten analysiert. Alle Verbindungen zeigten antiproliferative Wirkungen gegen HepG2- und A2780-Krebszellen .
Leukämiebehandlung
This compound wird zur Behandlung von akuter lymphatischer Leukämie (ALL) und akuter lymphatischer Leukämie eingesetzt . Es ist das am häufigsten verwendete Chemotherapeutikum bei der Behandlung dieser Krankheiten .
Arzneimittelsynthese
This compound wird bei der Synthese neuer Medikamente verwendet. Zum Beispiel wurden vier this compound-Derivate synthetisiert, um neue Antikrebsmittel zu entdecken .
Bioanalyse
This compound und seine Metaboliten können in getrockneten Blutproben, die aus einem kleinen Volumen von Patienten mit akuter lymphatischer Leukämie (ALL) gewonnen werden, quantitativ bioanalysiert werden . Diese Methode kann effektiv zur Unterstützung der therapeutischen Arzneimittelüberwachung eingesetzt werden .
Behandlung von Autoimmunerkrankungen
This compound wird zur Behandlung von Autoimmunerkrankungen wie Morbus Crohn und Colitis ulcerosa eingesetzt .
Metabolismusstudie
This compound wird in der Untersuchung des Arzneimittelstoffwechsels verwendet. Beispielsweise ergab eine retrospektive Überprüfung des Mercaptopurin-Stoffwechsels eine hohe Rate von Patienten mit suboptimalen Metaboliten, die mit Allopurinol erfolgreich korrigiert wurden
Wirkmechanismus
Target of Action
6-Mercapto-9-methylpurine, also known as 9-Methyl-6-thiopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
The compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) .
Biochemical Pathways
The inhibition of these reactions disrupts the purine nucleotide synthesis and metabolism, leading to a decrease in the production of DNA and RNA . This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The bioavailability of 6-Mercapto-9-methylpurine ranges from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes . Its active metabolites have a longer half-life . The compound is primarily excreted through the kidneys .
Result of Action
The action of 6-Mercapto-9-methylpurine results in the inhibition of nucleic acid synthesis, leading to cell death . This makes it effective against diseases characterized by rapid cell division, such as acute lymphocytic leukemia .
Action Environment
The action, efficacy, and stability of 6-Mercapto-9-methylpurine can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase, an enzyme involved in the metabolism of this compound, are at a higher risk of side effects . Furthermore, the compound’s action can be affected by the presence of other drugs, disease states, and individual patient characteristics .
Safety and Hazards
Eigenschaften
IUPAC Name |
9-methyl-3H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAZBCXPLJHIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC=NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143420 | |
Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006-20-8 | |
Record name | 9-Methyl-6-mercaptopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methyl-6-thiopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-MERCAPTO-9-METHYLPURINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6H-PURINE-6-THIONE, 1,9-DIHYDRO-9-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB93BBD56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the study of 9-Methyl-6-thiopurine relevant to understanding 6-thiopurine metabolism?
A1: The research article investigates the formation and reactivity of purine-6-sulfenic acid, a proposed active metabolite of 6-thiopurine []. To better understand the behavior of this unstable sulfenic acid, researchers synthesized and studied structurally similar compounds, including 9-Methyl-6-thiopurine. By comparing the stability and reactivity of these analogs, researchers gained insights into the potential role of purine-6-sulfenic acid in the metabolic activation and subsequent binding of 6-thiopurine to liver proteins.
Q2: What did the researchers learn about the stability of 9-Methyl-6-thiopurine, and how does this relate to the study of 6-thiopurine?
A2: The study demonstrated that 9-Methyl-6-thiopurine, similar to its parent compound 6-thiopurine, forms a sulfenic acid derivative (9-Methyl-purine-6-sulfenic acid) that exhibits unique pH-dependent stability []. This finding is significant because it suggests that the reactive sulfenic acid metabolite of 6-thiopurine might also exhibit similar pH-dependent stability. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of 6-thiopurine, potentially influencing its efficacy and safety profile within the body.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.